molecular formula C12H8ClFN2O4S B2803264 2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide CAS No. 379255-88-6

2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide

Cat. No.: B2803264
CAS No.: 379255-88-6
M. Wt: 330.71
InChI Key: PRFDEVCGOZKYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with a chloro, fluoro, and nitro group attached to a benzene ring, making it a subject of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 2-chlorobenzenesulfonamide followed by a substitution reaction with 2-fluoroaniline. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The compound targets specific pathways in the bacterial metabolism, disrupting essential processes and preventing the bacteria from replicating.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide
  • 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide
  • 2-bromo-N-(2,4-dichlorophenyl)benzamide

Uniqueness

2-chloro-N-(2-fluorophenyl)-5-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, enhances its potential as an antibacterial agent compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(2-fluorophenyl)-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O4S/c13-9-6-5-8(16(17)18)7-12(9)21(19,20)15-11-4-2-1-3-10(11)14/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFDEVCGOZKYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.